molecular formula C36H56O4 B564960 Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate CAS No. 1217772-74-1

Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Cat. No.: B564960
CAS No.: 1217772-74-1
M. Wt: 552.84
InChI Key: DQNHJPYWBHTPOH-XFQWPLCWSA-N
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Description

Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyl ester moiety, a hexyl chain, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of a hexadecanoic acid derivative with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Another method involves the protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydroxide, followed by the introduction of the hexyl chain through a Grignard reaction. The final step involves deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology allows for precise control over temperature and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of both benzyl and hexyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl (2R,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHJPYWBHTPOH-XFQWPLCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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